1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Overview
Description
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is a compound with the CAS Number: 1334149-15-3 . It has a molecular weight of 372.13 and its IUPAC name is 1-[2-(4-bromophenoxy)ethyl]-4-piperidinamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.13 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Anticancer Research
A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The research aimed to discover new compounds with potent anticancer activities. Some synthesized derivatives showed strong anticancer properties, suggesting the potential of piperidine derivatives in anticancer drug development (Rehman et al., 2018).
Vasodilation Properties
Another study focused on synthesizing 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates with potential vasodilation properties. The research explored the synthesis of compounds involving piperidine or morpholine, aiming to discover new vasodilators. Certain synthesized compounds revealed considerable vasodilation potency, highlighting the importance of such structures in developing cardiovascular therapies (Girgis et al., 2008).
Ligand-Mediated Coordination Chemistry
Research on N,N,O-donor Schiff-base ligands incorporating piperazine, morpholine, or piperidine units investigated their coordination chemistry with copper (II) ions. The study aimed to understand how various substituents affect the coordination patterns and properties of the resulting complexes. This research provides insights into designing metal complexes for various applications, including catalysis and materials science (Majumder et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFICRHLGALPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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